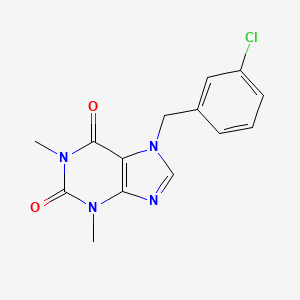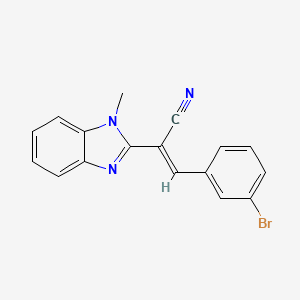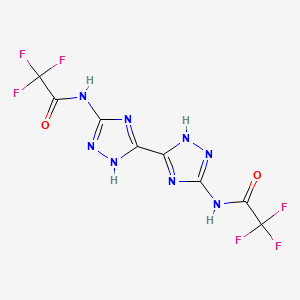![molecular formula C25H22N4OS B11653623 1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)
1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone is a complex organic compound that belongs to the class of bipyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the thiophene ring and the pyrazole moieties, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-methylacetophenone and thiophene-2-carboxaldehyde. These intermediates undergo a series of condensation reactions, cyclizations, and functional group modifications to form the final product.
-
Step 1: Preparation of 4-methylacetophenone
- React toluene with acetyl chloride in the presence of an aluminum chloride catalyst to obtain 4-methylacetophenone.
-
Step 2: Synthesis of thiophene-2-carboxaldehyde
- Oxidize thiophene using a suitable oxidizing agent like selenium dioxide to form thiophene-2-carboxaldehyde.
-
Step 3: Formation of the bipyrazole core
- Condense 4-methylacetophenone with thiophene-2-carboxaldehyde in the presence of hydrazine hydrate to form the bipyrazole core.
-
Step 4: Final product formation
- Subject the bipyrazole intermediate to further functional group modifications, such as alkylation or acylation, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidizing agents: Selenium dioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Solvents: Toluene, ethanol, dichloromethane.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]methanol
- 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]propane
Uniqueness
Compared to similar compounds, 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone stands out due to its specific substitution pattern and the presence of the ethanone group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H22N4OS |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H22N4OS/c1-17-10-12-19(13-11-17)25-21(16-28(27-25)20-7-4-3-5-8-20)23-15-22(24-9-6-14-31-24)26-29(23)18(2)30/h3-14,16,23H,15H2,1-2H3 |
Clé InChI |
MIEZCHLPGAAJAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CS4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chloro-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11653545.png)
![Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate](/img/structure/B11653546.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B11653549.png)
![(5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653557.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11653562.png)


![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11653586.png)
![Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11653594.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)


![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
